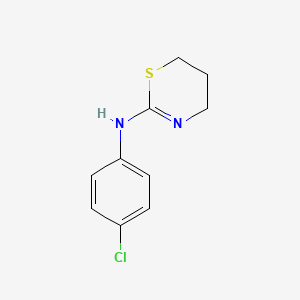

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c11-8-2-4-9(5-3-8)13-10-12-6-1-7-14-10/h2-5H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVFKPVCGRXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of thiourea intermediates by reacting 4-chloroaniline with propargylamine hydrochloride in the presence of triethylamine. The thiourea intermediate undergoes gold-catalyzed cyclization in dichloromethane at room temperature, forming the 1,3-thiazine ring via a 6-endo-dig cyclization pathway. Key parameters include:

-

Catalyst loading : 1 mol% [AuCl(CyJohnPhos)]

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Reaction time : 4 hours

The choice of N-heterocyclic carbene (NHC) ligands significantly impacts reaction efficiency. Bulkier ligands like CyJohnPhos enhance catalytic activity by stabilizing the gold-thiourea intermediate.

Cyclocondensation of α,β-Unsaturated Acyl Isothiocyanates

An established method from Dzurilla et al. (1980) involves the reaction of α,β-unsaturated acyl isothiocyanates with 4-chloroaniline, followed by thermal cyclization.

Stepwise Synthesis

-

Thiourea Formation :

-

4-Chloroaniline reacts with acryloyl isothiocyanate in dry benzene at 0–5°C.

-

Intermediate: N-(4-chlorophenyl)-N'-acryloylthiourea.

-

-

Cyclization :

Structural Validation

The product’s structure was confirmed via:

-

IR spectroscopy : C=O stretch at 1680 cm⁻¹, N-H bend at 1540 cm⁻¹.

-

¹H NMR : Characteristic signals for the dihydrothiazine ring (δ 3.2–3.8 ppm) and aromatic protons (δ 7.2–7.4 ppm).

Green Synthesis via Thiol-Involved Cascade Reactions

A 2024 study demonstrated an eco-friendly route using 3-chloroisothiocyanate and thiols in aqueous ethanol. While originally applied to benzyl thiols, this method is adaptable to 4-chlorophenyl substrates.

Microwave-Assisted Protocol

Mechanistic Insights

Density functional theory (DFT) calculations support a two-step mechanism:

-

Thiol-isothiocyanate coupling : Formation of a linear intermediate.

-

Intramolecular thiol-halogen displacement : Cyclization to the six-membered thiazine ring.

Comparative Analysis of Synthetic Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as a tetrahydrothiazine.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydrothiazine derivatives.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study on thiazole derivatives indicated that compounds similar to N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exhibited significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of synthesized thiazole derivatives demonstrated varying degrees of antimicrobial activity. The following table summarizes the minimum inhibitory concentrations (MICs) for selected compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| CS4 | Pseudomonas aeruginosa | 256 |

| CS4 | Escherichia coli | 512 |

| CS1 | Staphylococcus aureus | 870 |

| CS10 | Klebsiella pneumoniae | 775 |

These findings suggest that compounds derived from the thiazine structure can serve as effective antibacterial agents, particularly when used in combination therapies .

Synthesis and Derivatives

The synthesis of this compound involves a one-pot method that allows for the efficient production of various derivatives. Research indicates that modifications to the thiazine core can enhance biological activity. For example, a study reported that specific substitutions on the aromatic ring significantly improved the antibacterial properties of synthesized compounds .

Potential in Drug Development

The compound's structural features make it a candidate for further development in drug formulation. The thiazine ring system is known for its ability to interact with biological targets effectively. Studies have shown that compounds with similar structures exhibit promising results against drug-resistant pathogens .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy or ethoxy substituents (e.g., ) increase electron density, altering solubility and bioavailability.

- Hydrophobicity : The 4-butylphenyl analog () exhibits higher logP values due to its alkyl chain, favoring membrane penetration but risking off-target interactions.

- Heterocycle Variations : Replacing the thiazine core with 1,3,5-oxadiazine () introduces additional nitrogen atoms, improving metabolic stability but complicating synthesis due to dehydrosulfurization challenges.

Xylazine :

- Application: Widely used in veterinary medicine for sedation and muscle relaxation.

- Contrast with Target Compound : The 2,6-dimethylphenyl group in xylazine reduces steric hindrance compared to the 4-chlorophenyl group, facilitating receptor binding. However, the chloro-substituted derivative may exhibit distinct selectivity profiles in neurological targets (e.g., BACE1 inhibition, as seen in related thiazines in ).

Biological Activity

N-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS Number: 103039-04-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.73 g/mol. The compound features a thiazine ring, which is known for its diverse biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens. For example:

| Compound | Activity | Reference |

|---|---|---|

| CS4 | Potent inhibition against Pseudomonas aeruginosa | |

| N5a | Cytotoxicity in cancer cell lines (A549, HepG2) |

These findings suggest that this compound may exhibit similar antimicrobial properties.

Cytotoxic Effects

The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that thiazine derivatives can induce apoptosis in various cancer cell lines. For instance:

- N5a , a derivative related to thiazines, was found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity and activate caspases involved in the apoptotic pathway .

- Such mechanisms may also be applicable to this compound.

Mechanistic Studies

Mechanistic studies involving molecular docking have been employed to understand how thiazine derivatives interact with biological targets. These studies often reveal binding affinities and potential pathways through which these compounds exert their effects. For example:

- Docking Studies : Investigations into the binding patterns of thiazine derivatives with EGFR indicate favorable interactions that could lead to effective inhibition of cancer cell proliferation .

- Caspase Activation : Compounds similar to this compound have been shown to activate caspases 3 and 8, leading to apoptosis in treated cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of chlorinated phenyl compounds with thiazine precursors. This compound serves as a precursor for synthesizing other bioactive derivatives that may enhance its therapeutic profile.

Case Studies

Several case studies have documented the effects of thiazine derivatives on different biological systems:

- Antiviral Activity : Research has indicated that certain thiazine derivatives possess antiviral properties against human adenoviruses (HAdV), showing potential for developing antiviral therapies .

- Anticancer Studies : In vivo studies on related compounds have demonstrated significant anticancer activity with low toxicity profiles compared to established chemotherapeutics like doxorubicin .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine with high purity?

Answer:

The synthesis typically involves condensation of 4-chloroaniline with a thiazinone precursor, followed by cyclization. For example:

- Step 1: React 4-chloroaniline with thioglycolic acid under acidic conditions to form a thioamide intermediate.

- Step 2: Cyclize the intermediate using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 5,6-dihydro-4H-1,3-thiazin-2-amine core .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Key challenges include avoiding over-oxidation of the thioamide and optimizing reaction time/temperature to minimize byproducts like dimerized species .

Basic: Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass ([M+H]⁺ = 253.05 Da) confirms molecular formula (C₁₀H₁₀ClN₂S).

- X-ray Crystallography: Resolves bond angles/planarity, though crystallization may require slow evaporation from DMSO/ether .

Advanced: How can computational modeling predict the binding affinity of this compound to α2-adrenergic receptors compared to structural analogs like Xylazine?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the 4-chlorophenyl group and receptor subpockets (e.g., hydrophobic regions in α2A-adrenoceptors). Compare with Xylazine’s 2,6-dimethylphenyl group, which shows higher steric hindrance .

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. The electronegative Cl substituent may enhance hydrogen bonding with Thr194 or Asp113 residues .

- Free Energy Calculations (MM/PBSA): Quantify ΔG binding differences. Xylazine’s Ki = 68.2 nM for α2-adrenoceptors vs. predicted ~120 nM for the target compound due to reduced lipophilicity .

Advanced: What experimental strategies resolve discrepancies in pharmacological data for thiazin-2-amine derivatives?

Answer:

- Receptor Subtype Profiling: Perform competitive binding assays (³H-Rauwolscine for α2A/B/C subtypes) to clarify selectivity. Contradictions may arise from variations in cell lines (CHO vs. HEK293) or assay pH .

- Functional Assays: Compare cAMP inhibition (α2-agonist activity) in transfected cells. Use knockout models to isolate receptor contributions.

- Meta-Analysis: Cross-reference data from orthogonal techniques (e.g., electrophysiology for ion channel modulation) to validate target engagement .

Basic: What are key considerations for designing a crystallization protocol for X-ray analysis of this compound?

Answer:

- Solvent Selection: Use mixed solvents (e.g., DCM/methanol) to improve crystal lattice formation. Avoid high-polarity solvents that may disrupt hydrogen bonding .

- Temperature Gradients: Slow cooling (0.5°C/hr) from saturated solution promotes nucleation.

- Additives: Introduce trace iodine vapor to enhance heavy-atom derivatization for phasing .

- Data Collection: Synchrotron radiation (λ = 0.9 Å) improves resolution for small molecules (<1.0 Å), critical for resolving Cl atom positions .

Advanced: How does the 4-chlorophenyl substituent influence reactivity during synthetic modifications?

Answer:

- Electronic Effects: The electron-withdrawing Cl group deactivates the aromatic ring, reducing electrophilic substitution rates. Nitration requires harsh conditions (HNO₃/H₂SO₄, 80°C) .

- Stability: The Cl group enhances oxidative stability compared to methyl-substituted analogs (e.g., Xylazine), as shown by TGA/DSC analysis (decomposition >220°C) .

- Functionalization: Suzuki-Miyaura coupling at the 4-position is feasible using Pd(OAc)₂/XPhos, enabling diversification to biaryl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.